molecular formula C18H20N4 B8406300 1-Benzyl-4-(1H-benzotriazol-1-yl)-piperidine

1-Benzyl-4-(1H-benzotriazol-1-yl)-piperidine

Cat. No. B8406300
M. Wt: 292.4 g/mol
InChI Key: ICHDDVUEHMKGGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-4-(1H-benzotriazol-1-yl)-piperidine is a useful research compound. Its molecular formula is C18H20N4 and its molecular weight is 292.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Benzyl-4-(1H-benzotriazol-1-yl)-piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyl-4-(1H-benzotriazol-1-yl)-piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C18H20N4

Molecular Weight

292.4 g/mol

IUPAC Name

1-(1-benzylpiperidin-4-yl)benzotriazole

InChI

InChI=1S/C18H20N4/c1-2-6-15(7-3-1)14-21-12-10-16(11-13-21)22-18-9-5-4-8-17(18)19-20-22/h1-9,16H,10-14H2

InChI Key

ICHDDVUEHMKGGN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N2C3=CC=CC=C3N=N2)CC4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

In this reference example, 2.0 g of 1-benzyl-4-(2-aminoanilino)-piperidine trihydrochloride obtained in the same manner as that of Reference Example 1 is dissolved in 30 ml of water and the solution is cooled to 0° C. To the cooled solution, 5 ml of a solution of 360 mg of sodium nitrite in 5 ml of water is added dropwise under the current of nitrogen gas over a period of 30 minutes. After completion of the dropwise addition, the reaction mixture is stirred at 0°-5° C. for one hour and then adjusted to pH 10.7. The reaction mixture is extracted with 30 ml of chloroform three times. The chloroform layer is washed with water and dried. The chloroform layer is concentrated to dryness under reduced pressure. The residue is subjected to silica gel chromatography [Wako Gel C-200, 150 ml, with a chloroform-methanol (10:1) as the eluent]. The eluate is concentrated to obtain 0.71 g of the desired product.
Name
1-benzyl-4-(2-aminoanilino)-piperidine trihydrochloride
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
360 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

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